molecular formula C11H16N2O4S B13683984 2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine

2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine

Cat. No.: B13683984
M. Wt: 272.32 g/mol
InChI Key: ZQQSKIWIXFVJDK-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Tetrahydropyran-2-yloxy Group: The tetrahydropyran-2-yloxy group can be attached through an etherification reaction using tetrahydropyran-2-ol and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the pyrimidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methylsulfonyl and tetrahydropyran-2-yloxy groups can influence the compound’s binding affinity and specificity, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)pyrimidine: Lacks the tetrahydropyran-2-yloxy group, resulting in different chemical properties and applications.

    4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine:

    2-(Ethylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group, leading to variations in chemical behavior.

Uniqueness

2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine is unique due to the combination of the methylsulfonyl and tetrahydropyran-2-yloxy groups, which confer distinct chemical properties and potential applications. This dual functionality allows for versatile reactivity and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

2-methylsulfonyl-4-(oxan-2-yloxymethyl)pyrimidine

InChI

InChI=1S/C11H16N2O4S/c1-18(14,15)11-12-6-5-9(13-11)8-17-10-4-2-3-7-16-10/h5-6,10H,2-4,7-8H2,1H3

InChI Key

ZQQSKIWIXFVJDK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)COC2CCCCO2

Origin of Product

United States

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